An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Hydroxy-4-methoxybenzohydrazide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-4-methoxybenzohydrazide. It is a versatile molecule that serves as a key building block in the synthesis of various derivatives with significant pharmacological potential. This document delves into its fundamental chemical characteristics, provides a detailed synthesis protocol, and explores its emerging role in drug discovery, particularly as a scaffold for tyrosinase inhibitors and antibacterial agents. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, offering insights into the rational design and synthesis of novel therapeutic compounds based on the 2-hydroxy-4-methoxybenzohydrazide core structure.
Chemical Identity and Core Properties
2-Hydroxy-4-methoxybenzohydrazide is a solid organic compound that presents as a light brown to brown solid under standard conditions.[1] Its core structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydrazide functional group.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-4-methoxybenzohydrazide | [2] |
| CAS Number | 41697-08-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| Melting Point | 172-176 °C | [1][2] |
| Physical Form | Solid | [2] |
| Storage | 4°C, under inert atmosphere (e.g., Nitrogen) | [2] |
Synthesis of 2-Hydroxy-4-methoxybenzohydrazide
The primary and most efficient method for the synthesis of 2-Hydroxy-4-methoxybenzohydrazide involves the hydrazinolysis of the corresponding methyl ester, methyl 2-hydroxy-4-methoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group.
Caption: Synthesis of 2-Hydroxy-4-methoxybenzohydrazide.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxybenzohydrazide
This protocol details a standard laboratory procedure for the synthesis of 2-Hydroxy-4-methoxybenzohydrazide.
Materials:
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Methyl 2-hydroxy-4-methoxybenzoate
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Hydrazine hydrate (80% or higher)
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Methanol
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Beakers
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Buchner funnel and filter paper
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Crystallizing dish
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxybenzoate in a minimal amount of methanol.
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Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.
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Drying: Dry the purified 2-Hydroxy-4-methoxybenzohydrazide in a desiccator or a vacuum oven at a low temperature.
Spectroscopic and Physicochemical Properties
Solubility
While specific quantitative solubility data for 2-Hydroxy-4-methoxybenzohydrazide is not extensively reported, based on its structural features and the properties of analogous compounds like 4-hydroxybenzohydrazide, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl and hydrazide groups suggests solubility in polar organic solvents.
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Soluble in: Methanol, Ethanol, Dimethyl sulfoxide (DMSO).
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Slightly soluble to insoluble in: Water. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide can reduce its ability to form hydrogen bonds with water, thus limiting its solubility.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Hydroxy-4-methoxybenzohydrazide is primarily dictated by the hydrazide functional group. Hydrazides are known to be versatile intermediates in organic synthesis.
The most notable reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone in the synthesis of a wide array of derivatives with diverse biological activities. The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone.
Caption: General reactivity of 2-Hydroxy-4-methoxybenzohydrazide.
Applications in Drug Discovery and Development
The 2-Hydroxy-4-methoxybenzohydrazide scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure provides a rigid framework that can be readily functionalized to interact with various biological targets.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for applications in cosmetics and for the treatment of hyperpigmentation disorders. Derivatives of 2-Hydroxy-4-methoxybenzohydrazide have shown promise as tyrosinase inhibitors. The structurally related compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent tyrosinase inhibitor.[3] This suggests that the 2-hydroxy-4-methoxyphenyl moiety is a key pharmacophore for tyrosinase inhibition. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme by the hydroxyl and carbonyl groups of the benzohydrazide derivatives.
Antibacterial Activity
Derivatives of 2-hydroxybenzohydrazide have demonstrated notable antibacterial activity against various bacterial strains, including Escherichia coli.[2] The presence of the hydrazone linkage in many of these derivatives is often crucial for their biological activity. The proposed mechanism of action for some hydrazide-based antibacterial agents involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis.[4] The 2-hydroxy and 4-methoxy substituents on the benzene ring can also contribute to the antibacterial potency and spectrum of these compounds.[2]
Experimental Protocols for Biological Evaluation
Tyrosinase Inhibition Assay
This protocol outlines a general method for assessing the tyrosinase inhibitory activity of compounds derived from 2-Hydroxy-4-methoxybenzohydrazide.
Materials:
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Mushroom tyrosinase
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L-DOPA (L-3,4-dihydroxyphenylalanine)
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Phosphate buffer (pH 6.8)
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Test compound (dissolved in DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and the test compound in phosphate buffer and DMSO, respectively.
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Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution. Incubate for a short period at room temperature.
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Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
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Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
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Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-4-methoxybenzohydrazide derivatives against bacterial strains.
Materials:
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Bacterial strain of interest (e.g., E. coli, S. aureus)
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Mueller-Hinton Broth (MHB)
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Test compound (dissolved in DMSO)
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96-well microplate
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Incubator
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Microplate reader
Procedure:
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Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.
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Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microplate.
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Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
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Incubation: Incubate the microplate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
2-Hydroxy-4-methoxybenzohydrazide is a valuable chemical entity with a straightforward synthesis and versatile reactivity. Its core structure serves as a promising scaffold for the development of new therapeutic agents. The demonstrated potential of its derivatives as tyrosinase inhibitors and antibacterial agents highlights the importance of further exploration of this compound and its analogs in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and biological relevance, intended to facilitate and inspire future research in this area.
